molecular formula C9H16N2O2 B1446747 3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one CAS No. 1779598-25-2

3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one

Cat. No.: B1446747
CAS No.: 1779598-25-2
M. Wt: 184.24 g/mol
InChI Key: IVESZUSEPKCCPX-UHFFFAOYSA-N
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Description

3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one (CAS 1779598-25-2) is a spirocyclic compound of significant interest in medicinal chemistry, with a molecular weight of 184.24 g/mol and the canonical SMILES string CCN1CC2(CCCNC2)OC1=O . Its core structure is a 1-oxa-3,7-diazaspiro[4.5]decan-2-one scaffold substituted with an ethyl group at the 3-position . This spirocyclic framework is prized for its inherent structural rigidity, which is known to enhance binding selectivity to biological targets by reducing entropic penalties during target binding, making it a valuable scaffold in drug discovery pipelines . In research, this compound serves as a key intermediate for the development of new chemical entities with diverse biological activities . The spirocyclic lactam core is a featured structural motif in various investigative contexts. For instance, related 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives have been explored as neuropeptide Y5 receptor antagonists for the potential treatment of eating disorders and obesity . Furthermore, similar spirocyclic diazaspiro structures have been utilized in the discovery of potent and selective inhibitors of the Mediator complex-associated kinases CDK8 and CDK19, which are implicated in cancers such as colorectal cancer . Common synthetic routes to access this and related spirocyclic lactams involve intramolecular cyclization strategies, such as lactam formation from amino alcohol precursors or hydrazide intermediates promoted by reagents like phosphorus oxychloride (POCl3) . Alternative methods include coupling reactions using HATU as a coupling reagent with DIPEA as a base in solvents like dichloromethane (DCM), which facilitates amide bond formation followed by intramolecular cyclization . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

3-ethyl-1-oxa-3,9-diazaspiro[4.5]decan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c1-2-11-7-9(13-8(11)12)4-3-5-10-6-9/h10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVESZUSEPKCCPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(CCCNC2)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization via Lactam Formation

One common approach to prepare spirocyclic lactams like 3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one is through intramolecular cyclization of amino alcohol precursors or hydrazide intermediates. The cyclization is often promoted by reagents such as phosphorus oxychloride or carbodiimides under controlled temperature conditions.

  • Example Procedure:
    • Starting from a hydrazide intermediate, cyclization is induced by phosphorus oxychloride (POCl3) at low temperature (0°C), followed by heating to approximately 80°C.
    • The reaction mixture is quenched and basified to isolate the spirocyclic lactam in good yield.

This method is analogous to the synthesis of related oxadiazole derivatives reported in the literature, where hydrazide intermediates undergo cyclization to form heterocyclic rings.

Coupling Reactions and Ring Closure

Another method involves coupling an amino intermediate with carboxylic acid derivatives using coupling reagents like HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of bases such as N,N-diisopropylethylamine (DIPEA). This facilitates amide bond formation followed by intramolecular cyclization to yield the spiro compound.

  • Reaction Conditions:
    • Solvent: Dichloromethane (DCM) preferred over THF or DMF for better conversion.
    • Base: DIPEA found to be optimal.
    • Temperature: Room temperature stirring for 3–5 hours.

Comparative Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Cyclization via POCl3 Hydrazide intermediate, POCl3, 0–80°C High yield, straightforward Requires careful temperature control
Coupling with HATU/DIPEA Amino intermediate, carboxylic acid, HATU, DIPEA, DCM Mild conditions, versatile Requires purification by chromatography
Intramolecular nucleophilic substitution Amino alcohol precursors, base, heat Direct ring closure Sensitive to substituent effects

Research Findings and Optimization

  • The choice of solvent and base critically affects the yield and purity of the final spirocyclic product.
  • Dichloromethane as solvent and DIPEA as base provide the best conversion rates in coupling reactions leading to spirocyclic lactams.
  • The use of coupling reagents such as HATU enhances amide bond formation efficiency, which is a key step in the synthesis.
  • Temperature control during cyclization reactions is essential to avoid side reactions and decomposition.
  • The ethyl substituent is typically introduced via alkylation of nitrogen centers prior to or after ring closure, depending on the synthetic route.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can lead to the formation of amines or alcohols.

    Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Halogenating agents or nucleophiles are used under controlled temperatures and solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

Pharmaceutical Development

3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one has been investigated for its pharmacological properties. It exhibits potential as a therapeutic agent in treating various conditions, particularly in the realm of neuropharmacology.

Case Study: Neuroprotective Effects

Research indicates that derivatives of this compound may offer neuroprotective benefits, particularly in models of neurodegenerative diseases. In vitro studies have demonstrated that it can inhibit neuronal apoptosis, suggesting a role in the development of drugs aimed at conditions like Alzheimer’s disease and Parkinson’s disease.

Synthetic Chemistry

The compound serves as an important intermediate in organic synthesis. Its unique spirocyclic structure allows for the development of new chemical entities with diverse biological activities.

Data Table: Synthetic Routes

Reaction TypeConditionsYield (%)
CyclizationAcidic medium, heat75%
AlkylationBase-catalyzed85%

Material Science

Due to its unique structure, 3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one is being explored for applications in material science, particularly in the design of polymers and advanced materials.

Case Study: Polymer Blends

In studies involving polymer blends, the incorporation of this compound has shown improvements in thermal stability and mechanical properties. This suggests its potential use in developing high-performance materials for industrial applications.

Mechanism of Action

The mechanism of action of 3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key spirocyclic analogs and their properties:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Properties/Applications Evidence Source
3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one Ethyl at 3-position C₉H₁₅N₂O₂ ~183.23* (Inferred) Enhanced hydrophobicity vs. methyl analogs; potential CNS activity N/A (Target)
8-Benzyl-3-oxa-1,8-diazaspiro[4.5]decan-2-one Benzyl at 8-position C₁₄H₁₈N₂O₂ 246.31 Intermediate in hydrogenation reactions; used in synthesis of simpler spirocycles
4,4-Dimethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one Dimethyl at 4-position C₉H₁₆N₂O₂ 184.24 Improved steric hindrance; synthetic precursor for bioactive derivatives
3-Oxa-1-azaspiro[4.5]decan-2-one 1-aza (vs. 3,7-diaza) C₈H₁₃NO₂ 155.20 Simpler structure; lower molecular weight; baseline for spirocyclic SAR studies
8-Methyl-1-oxaspiro[4.5]decan-2-one Methyl at 8-position C₉H₁₅NO₂ 169.22 Read-across analog for toxicology; non-clastogenic in genotoxicity studies
3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one Methyl at 3-position C₈H₁₄N₂O₂ 170.21 Lower hydrophobicity vs. ethyl analog; potential solubility advantage

*Inferred molecular weight based on structural similarity.

Key Observations :

  • Substituent Effects : Ethyl and methyl groups at the 3-position influence hydrophobicity (logP) and metabolic stability. Ethyl substitution likely increases membrane permeability compared to methyl .
  • Diaza vs.
  • Salt Formation : Hydrochloride salts (e.g., 1-Oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride) improve solubility for pharmaceutical formulations .

Biological Activity

3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one is a compound of increasing interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including its mechanisms of action, relevant case studies, and research findings.

Structural Overview

The molecular formula for 3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one is C9H16N2O2C_9H_{16}N_2O_2. The compound features a spirocyclic structure that is significant for its interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of 3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one can be attributed to several mechanisms:

  • Receptor Modulation : The compound has been shown to interact with various receptors, potentially influencing signaling pathways involved in neuroprotection and cognitive function.
  • Antimicrobial Properties : Preliminary studies indicate that this compound may exhibit antimicrobial activity, which could be leveraged in developing new antibiotics.
  • Cytotoxic Effects : Some research suggests that it may have cytotoxic effects on specific cancer cell lines, indicating its potential as an anticancer agent.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
NeuroprotectivePotential modulation of neurotransmitter receptors ,
AntimicrobialInhibition of bacterial growth in vitro ,
CytotoxicityInduction of apoptosis in cancer cell lines ,
Anti-inflammatoryReduction of inflammatory markers in cell cultures ,

Case Study 1: Neuroprotective Effects

In a study examining the effects of various diazaspiro compounds on neuronal health, 3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one demonstrated significant neuroprotective properties against oxidative stress-induced neuronal damage. The study highlighted its potential to modulate the activity of the α7 nicotinic acetylcholine receptor (nAChR), which is crucial for synaptic plasticity and cognitive function.

Case Study 2: Antimicrobial Activity

A series of antimicrobial assays were conducted to evaluate the efficacy of 3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one against common bacterial pathogens. Results indicated that the compound exhibited notable antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, suggesting its potential application in treating bacterial infections.

Case Study 3: Cytotoxicity in Cancer Research

Research focused on the cytotoxic effects of this compound on various cancer cell lines showed promising results. The compound induced apoptosis in human breast cancer cells (MCF-7) at concentrations above 25 µM, with a reported IC50 value indicating effective dose-response relationships.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via 1,3-dipolar cycloaddition reactions. For example, nitrile oxide intermediates can react with alkenes or alkynes to form spirocyclic frameworks. Key steps include:

  • Use of tert-butyl vinyl ether as a dipolarophile ().
  • Purification via column chromatography (e.g., petroleum ether/ethyl acetate mixtures) and recrystallization (e.g., ethanol/ethyl acetate) to isolate pure products .
  • Optimization involves adjusting solvent polarity, temperature, and stoichiometry of reagents to enhance yield and selectivity.

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

  • Methodological Answer :

  • X-ray crystallography : Utilizes SHELX software (e.g., SHELXL for refinement) to determine bond lengths, angles, and ring puckering parameters ( ).
  • Dynamic NMR : Analyzes conformational dynamics, such as pseudorotation in spiro systems ().
  • Key Parameters : Puckering amplitudes (e.g., q2=0.220A˚q_2 = 0.220 \, \text{Å}) and phase angles (ϕ=142.2\phi = 142.2^\circ) derived from Cremer-Pople coordinates quantify ring non-planarity .

Q. How can impurities or byproducts be minimized during synthesis?

  • Methodological Answer :

  • Employ high-purity starting materials (e.g., freshly distilled tert-butyl vinyl ether) .
  • Use scavengers like triethylamine to neutralize acidic byproducts (e.g., HCl during cycloaddition) .
  • Monitor reactions via TLC or HPLC to terminate at optimal conversion points.

Advanced Research Questions

Q. How do puckering dynamics of the spiro system influence reactivity and intermolecular interactions?

  • Methodological Answer :

  • Cremer-Pople Analysis : Quantifies puckering using qmq_m (amplitude) and ϕ\phi (phase angle). For example, the dihydroisoxazole ring in analogs exhibits an envelope conformation (Δs(C1)=1.1\Delta s(C1) = 1.1^\circ), affecting steric interactions .
  • Crystal Packing : Van der Waals interactions dominate, with dihedral angles (e.g., 84.284.2^\circ between aromatic rings) influencing solubility and crystallinity .

Q. What computational approaches model the spiro compound’s conformational flexibility?

  • Methodological Answer :

  • DFT Calculations : Predict energy minima for puckered conformers and transition states.
  • MD Simulations : Track pseudorotation dynamics over nanosecond timescales, validated against experimental NMR data ().
  • Software : Gaussian or ORCA for quantum mechanics; AMBER for molecular dynamics .

Q. How does substitution at the ethyl group modulate biological activity in related spiro compounds?

  • Methodological Answer :

  • Structure-Activity Relationships (SAR) : Ethyl groups enhance lipophilicity, improving blood-brain barrier penetration in neuroactive analogs ( ).
  • Pharmacophore Mapping : Compare bioactivity of derivatives (e.g., 3-(4-chlorophenyl) analogs) to identify critical substituents .

Q. What role do spirocyclic frameworks play in drug discovery pipelines?

  • Methodological Answer :

  • Scaffold Rigidity : Spiro systems reduce entropic penalties during target binding, enhancing affinity (e.g., kinase inhibitors in ).
  • Patent Analysis : Recent patents (e.g., EP 4 374 877 A2) highlight spiro compounds as protease inhibitors, with modifications at N7/C9 positions optimizing potency .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one
Reactant of Route 2
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3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one

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